molecular formula C22H27NO2 B5210244 4-benzyl-1-(3-isopropoxybenzoyl)piperidine CAS No. 6131-41-5

4-benzyl-1-(3-isopropoxybenzoyl)piperidine

Katalognummer B5210244
CAS-Nummer: 6131-41-5
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: BLRDINHNIPTPAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-1-(3-isopropoxybenzoyl)piperidine is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been synthesized through various methods.

Wirkmechanismus

The exact mechanism of action of 4-benzyl-1-(3-isopropoxybenzoyl)piperidine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of the glutamate system, which is involved in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-(3-isopropoxybenzoyl)piperidine can modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival. These effects suggest that this compound may have potential therapeutic applications in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-benzyl-1-(3-isopropoxybenzoyl)piperidine is its ability to modulate multiple neurotransmitter systems, making it a potentially versatile therapeutic agent. However, its limited solubility in water and instability in acidic conditions can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 4-benzyl-1-(3-isopropoxybenzoyl)piperidine. One area of interest is its potential as a treatment for drug addiction, particularly in the context of opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Finally, its potential as a treatment for various neurological disorders such as schizophrenia, depression, and anxiety warrants further investigation.
Conclusion:
In conclusion, 4-benzyl-1-(3-isopropoxybenzoyl)piperidine has shown promising potential as a therapeutic agent in various fields of research. Its ability to modulate multiple neurotransmitter systems and increase BDNF expression makes it a potentially versatile treatment option for various neurological disorders. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesemethoden

The synthesis of 4-benzyl-1-(3-isopropoxybenzoyl)piperidine can be achieved through a multi-step process. One of the most common methods involves the reaction between 3-isopropoxybenzoyl chloride and piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzyl bromide to yield the final product.

Wissenschaftliche Forschungsanwendungen

4-benzyl-1-(3-isopropoxybenzoyl)piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, it has been studied for its potential as a treatment for drug addiction due to its ability to modulate the dopamine system.

Eigenschaften

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-17(2)25-21-10-6-9-20(16-21)22(24)23-13-11-19(12-14-23)15-18-7-4-3-5-8-18/h3-10,16-17,19H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRDINHNIPTPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387342
Record name ST50926861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone

CAS RN

6131-41-5
Record name ST50926861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.